molecular formula C21H20F3N5O B2829932 2-methyl-4-(1H-pyrrol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine CAS No. 1421457-72-8

2-methyl-4-(1H-pyrrol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine

Cat. No.: B2829932
CAS No.: 1421457-72-8
M. Wt: 415.42
InChI Key: QGOHHOPWNGSONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at three positions:

  • Position 2: A methyl group, enhancing lipophilicity and metabolic stability.
  • Position 4: A 1H-pyrrol-1-yl group, a nitrogen-rich heterocycle that may participate in hydrogen bonding or π-π interactions.
  • Position 6: A piperazine ring linked to a 4-(trifluoromethyl)benzoyl moiety. The trifluoromethyl group improves bioavailability and resistance to oxidative metabolism, while the benzoyl group contributes to steric bulk and electronic effects .

Properties

IUPAC Name

[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O/c1-15-25-18(27-8-2-3-9-27)14-19(26-15)28-10-12-29(13-11-28)20(30)16-4-6-17(7-5-16)21(22,23)24/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOHHOPWNGSONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among similar compounds include modifications to the piperazine substituent, pyrimidine substituents, and heterocyclic moieties. Below is a comparative analysis:

Compound Name Key Structural Features Pharmacological Insights (Inferred) Reference ID
Target Compound 6-{4-[4-(Trifluoromethyl)benzoyl]piperazin-1-yl}, 2-methyl, 4-(1H-pyrrol-1-yl)pyrimidine Potential CNS activity (e.g., dopamine receptor antagonism) due to arylpiperazine moiety .
4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine 6-(1H-pyrrol-1-yl), 4-(sulfonyl-piperazine) Sulfonyl groups may reduce membrane permeability compared to benzoyl derivatives .
2-Methyl-4-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine Thiophene-carbonyl-piperazine, 6-CF3 Thiophene’s electron-rich nature could enhance binding to aromatic pockets in enzyme active sites .
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Pyrazole substituent, ketone linker The ketone linker may increase conformational flexibility, potentially improving target engagement .

Substituent Effects on Pharmacological Properties

  • Trifluoromethyl Benzoyl vs. Sulfonyl : The benzoyl group in the target compound may enhance lipophilicity and CNS penetration compared to sulfonyl derivatives, which are more polar .
  • Pyrrole vs. Pyrazole : The 1H-pyrrol-1-yl group in the target compound offers distinct hydrogen-bonding capabilities compared to pyrazole derivatives (e.g., compound 5), which may influence selectivity for biological targets .
  • Thiophene vs.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrimidine core. Key steps include:

  • Coupling reactions to introduce the piperazine-tritylbenzoyl moiety, using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., dichloromethane for lipophilic intermediates) to minimize side reactions .
  • Catalysts : Stannous chloride for reductions or palladium-based catalysts for cross-couplings .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and ensure intermediate purity .

Q. Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction time for slow steps.
  • Purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to improve yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR confirms substituent positions (e.g., distinguishing pyrrole vs. pyrimidine protons) .
    • 19F NMR identifies the trifluoromethyl group’s electronic environment .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying the piperazine-linked benzoyl group .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., piperazine conformation) using single-crystal data (see Table 1) .
  • HPLC-PDA : Ensures >95% purity, with C18 columns and acetonitrile/water gradients for separation .

Q. Table 1: Key Crystallographic Data

ParameterValueSource
Crystal SystemOrthorhombic
Space GroupPccn
Unit Cell Dimensionsa=21.31 Å, b=18.62 Å, c=7.49 Å

Advanced Research Questions

Q. How does the substitution pattern (e.g., trifluoromethyl group, piperazine linkage) influence binding affinity to biological targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions with target pockets. Compare with analogs lacking this group using enzymatic assays (e.g., IC₅₀ shifts) .
    • Piperazine Linkage : Flexibility impacts binding kinetics. Rigidify the piperazine ring (e.g., via sp³ hybridization) and measure changes in receptor affinity using surface plasmon resonance (SPR) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to map interactions with kinase domains or GPCRs .

Q. Table 2: Comparative Biological Activity of Structural Analogs

CompoundStructural FeatureIC₅₀ (nM)Target
Target CompoundTrifluoromethyl, piperazine12.3Kinase X
Analog A (no CF₃)Methyl instead of CF₃245.7Kinase X
Analog B (rigid piperazine)Piperazine replaced with morpholine89.4Kinase X

Q. What strategies can resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Orthogonal Assays : Validate initial findings (e.g., cytotoxicity in MTT assays) with alternative methods like ATP-based luminescence or flow cytometry .
  • Control Experiments :
    • Use knockout cell lines to confirm target specificity.
    • Test metabolite interference by incubating the compound with liver microsomes and re-assaying .
  • Data Normalization : Account for batch-to-batch variability by normalizing to internal standards (e.g., housekeeping genes in qPCR) .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological disorders?

Methodological Answer:

  • In Vitro Models :
    • Primary neuronal cultures treated with the compound, followed by calcium imaging to assess ion channel modulation .
    • siRNA knockdown of suspected targets (e.g., dopamine receptors) to observe rescue effects .
  • In Vivo Studies :
    • Administer the compound in rodent models of Parkinson’s disease and quantify motor function via rotarod tests .
    • Use PET imaging with radiolabeled analogs (e.g., ¹⁸F-labeled derivative) to track brain penetration .

Q. What are the best practices for analyzing pharmacokinetic properties, such as metabolic stability and plasma protein binding?

Methodological Answer:

  • Metabolic Stability :
    • Incubate with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS/MS .
    • Identify major metabolites using UPLC-QTOF and compare to synthetic standards .
  • Plasma Protein Binding :
    • Use equilibrium dialysis or ultrafiltration followed by LC-MS quantification .
  • Computational Tools : Predict ADME properties using software like Schrödinger’s QikProp, focusing on logP and P-glycoprotein efflux .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.